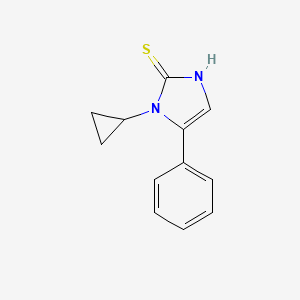

1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

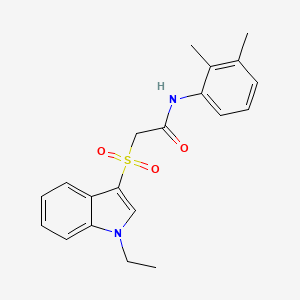

The compound "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" is a derivative of the imidazole class, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the cyclopropyl and phenyl groups, along with the thiol functionality, suggests potential for unique chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones can produce bis(1-imidazo[1,5-a]pyridyl)arylmethanes . Although the specific synthesis of "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

Imidazole derivatives often exhibit planar ring structures due to the aromaticity of the imidazole ring. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, shows that all three rings are planar, with the imidazole ring almost perpendicular to the phenyl ring . This suggests that "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" may also exhibit a planar imidazole ring, which could influence its chemical reactivity and interactions.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often acting as ligands in complex formation due to their ability to donate electron pairs from the nitrogen atoms. For example, 1-phenyl-1H-tetrazole-5-thiol has been used to synthesize new complexes with metals such as cobalt and cadmium . The thiol group in "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" could similarly engage in reactions leading to the formation of metal complexes or undergo oxidative coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on the substituents attached to the imidazole ring. For instance, the introduction of different substituents can lead to changes in hormonal activity, antiproliferative effects, and inhibition of enzymes such as cyclooxygenases . The specific properties of "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" would need to be determined experimentally, but it is likely that the cyclopropyl and phenyl groups, along with the thiol moiety, would confer unique characteristics to the compound.

科学的研究の応用

Chemical Synthesis and Molecular Properties

The compound has been utilized in the synthesis of tetrazolothione moieties through a Markovnikov-selective formal hydroamination of styrenyl compounds, demonstrating its utility in atom-economical transformations (Savolainen, Han, & Wu, 2014).

Imidazole-2-thiols, including derivatives like 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol, have been analyzed for their thermodynamic and electrochemical properties. These properties are crucial for various applications in chemical syntheses (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Antimicrobial and Anticancer Properties

Some derivatives of imidazole-2-thiols have shown significant antimicrobial activity, indicating the potential of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol in this area (Gul et al., 2017).

Certain imidazole-2-thiol compounds, including structurally related ones, have been synthesized and evaluated for their anticancer properties. This suggests the potential of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol in cancer research (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Other Applications

Research into derivatives of imidazole-2-thiols has also led to the development of compounds with applications in corrosion inhibition, offering insights into the utility of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol in material science (Ammal, Prajila, & Joseph, 2018).

The compound and its derivatives have been explored for their DNA-binding properties, which could be significant in the development of new therapeutic agents (Gallego et al., 2011).

特性

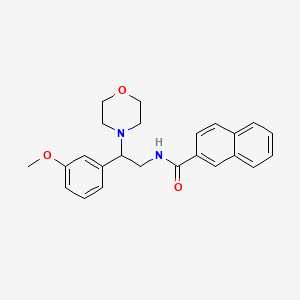

IUPAC Name |

3-cyclopropyl-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c15-12-13-8-11(14(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKLTVQKMMNYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)